molecular formula C10H15N B029892 N-méthyl-3-phénylpropan-1-amine CAS No. 23580-89-4

N-méthyl-3-phénylpropan-1-amine

Numéro de catalogue: B029892
Numéro CAS: 23580-89-4
Poids moléculaire: 149.23 g/mol
Clé InChI: MLHBZVFOTDJTPK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-methyl-3-phenylpropan-1-amine is an organic compound with the molecular formula C10H15N. It is a colorless to pale yellow liquid at room temperature and is known for its psychoactive properties. This compound is structurally related to amphetamines and is often used in scientific research due to its stimulant effects.

Applications De Recherche Scientifique

N-methyl-3-phenylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of depression and attention deficit hyperactivity disorder (ADHD).

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Safety and Hazards

“N-methyl-3-phenylpropan-1-amine” is classified as having acute toxicity (oral), serious eye damage/eye irritation, and is hazardous to the aquatic environment – Chronic Hazard . It is harmful if swallowed, causes serious eye damage, and is harmful to aquatic life with long-lasting effects .

Analyse Biochimique

Biochemical Properties

N-methyl-3-phenylpropan-1-amine is known to produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP), when analyzed by liquid chromatography/mass spectrometry (LC/MS) This suggests that N-methyl-3-phenylpropan-1-amine may interact with similar enzymes, proteins, and other biomolecules as MA and AP

Cellular Effects

Given its structural similarity to fluoxetine, atomoxetine, and nisoxetine , it may influence cell function in a similar manner. These compounds are known to affect cell signaling pathways, gene expression, and cellular metabolism. Specific studies on the cellular effects of N-methyl-3-phenylpropan-1-amine are needed to confirm these hypotheses.

Molecular Mechanism

Given its structural similarity to fluoxetine, atomoxetine, and nisoxetine , it may exert its effects at the molecular level through similar mechanisms These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving N-methyl-3-phenylpropan-1-amine are not well characterized. It is known that the compound is structurally related to fluoxetine, atomoxetine, and nisoxetine , suggesting it may be involved in similar metabolic pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-methyl-3-phenylpropan-1-amine can be synthesized through multiple steps. One common method involves the reaction of phenylacetone with methylamine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of N-methyl-3-phenylpropan-1-amine often involves large-scale chemical reactors. The process includes the initial synthesis of phenylacetone, followed by its reaction with methylamine. The final product is obtained through a series of purification steps, including distillation and crystallization, to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

N-methyl-3-phenylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amine group into a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives and other oxidized forms.

    Reduction: Various amine derivatives.

    Substitution: Halogenated compounds and other substituted derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Amphetamine: Shares a similar structure and stimulant effects but differs in its potency and duration of action.

    Methamphetamine: More potent than N-methyl-3-phenylpropan-1-amine and has a higher potential for abuse.

    Phenethylamine: A simpler structure with less pronounced stimulant effects.

Uniqueness

N-methyl-3-phenylpropan-1-amine is unique due to its balanced stimulant effects and relatively lower potential for abuse compared to methamphetamine. Its structural similarity to amphetamines makes it a valuable compound for research into the mechanisms of action and potential therapeutic applications of stimulants.

Propriétés

IUPAC Name

N-methyl-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHBZVFOTDJTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90275301
Record name N-Methyl-3-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23580-89-4
Record name N-Methyl-3-phenylpropan-1-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023580894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-3-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90275301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-3-Phenylpropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYL-3-PHENYLPROPAN-1-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM142C9WRQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

N-(3-Phenylpropyl)formamide (5.70 g, 34.9 mmol) was dissolved in tetrahydrofuran (50 ml) and added dropwise to a suspension of sodium borohydride (1.58 g, 41.91 mmol) in tetrahydrofuran (100 ml), which was cooled to 7° C. A solution of iodine (4.42 g, 17.46 mmol) in tetrahydrofuran was added dropwise, while the temperature was kept at 7° C. After the addition was finished, the reaction mixture was warmed to reflux for 16 h. The reaction mixture was cooled to 7° C., and methanol (250 ml) was added dropwise. The solvent was removed in vacuo. The residue was dissolved in 20% aqueous sodium hydroxide solution (250 ml) and tert-butyl methyl ether (100 ml). The phases were separated. The aqueous phase was extracted with tert-butyl methyl ether (2×100 ml). The combined organic layers were dried over magnesium sulfate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (400 g), using dichloromethane/methanol/25% aqueous ammonia (100:10:1) as eluent to give 2.76 g of N-methyl-N-(3-phenylpropyl)amine.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
4.42 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4.0 g (16.3 mM) of N-methyl-N-(3-phenylpropan-1-yl)trifluoroacetamide in ethanol (30 ml) was added 1.23 g (32.5 mM) of sodium borohydride at room temperature and the mixture was stirred at the prevailing temperature for 15 hours. This reaction mixture was diluted with water and extracted with methylene chloride. The organic layer was washed with saturated aqueous solution of sodium chloride and dried over MgSO4. The solvent was then distilled off under reduced pressure to provide crude (3-phenylpropan-1-yl)methylamine (2.5 g) as light-yellow oil. A solution of 2.6 g (<16.3 mM) of this (3-phenylpropan-1-yl)methylamine, 4.81 g (17.9 mM) of N-(3-bromopropyl)phthalimide, and 3.0 ml (21.5 mM) of triethylamine was refluxed for 20 hours. The solvent was then distilled off under reduced pressure and the residue was diluted with water and extracted with methylene chloride. The organic layer was washed with saturated aqueous solution of sodium chloride, dried over MgSO4, and purified by column chromatography (methanol-ethyl acetate 20%) to provide the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-3-phenylpropan-1-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-3-phenylpropan-1-amine
Reactant of Route 3
Reactant of Route 3
N-methyl-3-phenylpropan-1-amine
Reactant of Route 4
Reactant of Route 4
N-methyl-3-phenylpropan-1-amine
Reactant of Route 5
N-methyl-3-phenylpropan-1-amine
Reactant of Route 6
N-methyl-3-phenylpropan-1-amine
Customer
Q & A

Q1: Can you elaborate on the research related to using N-methyl-3-phenylpropan-1-amine as a precursor in drug development?

A: One study focused on synthesizing a radiolabeled version of (R)-thionisoxetine, a potent norepinephrine transporter (NET) inhibitor, using N-methyl-3-phenylpropan-1-amine as a starting point []. Researchers successfully incorporated carbon-11 into the structure via an S-γ-propionic acid methyl ester protecting group attached to the N-methyl-3-phenylpropan-1-amine moiety. This radiolabeled compound, (R)-[S-methyl-11C]thionisoxetine, was then evaluated for its potential as a PET imaging agent for studying NET in the brain. While the synthesis method proved successful, the compound's brain distribution profile and unexpected accumulation in the caudate nucleus indicated it might not be an ideal NET radioligand.

Q2: How is N-methyl-3-phenylpropan-1-amine typically analyzed in pharmaceutical preparations?

A: Thin-layer chromatography (TLC) is a common technique for analyzing N-methyl-3-phenylpropan-1-amine, particularly in the context of identifying and quantifying impurities in fluoxetine []. This method utilizes a specific mobile phase (chloroform-methanol-25% ammonia) for separation on silica gel plates. Visualization with ninhydrin solution followed by UV and visible densitometric scanning allows for the detection and quantification of N-methyl-3-phenylpropan-1-amine and other related impurities in fluoxetine samples.

Q3: Are there any studies investigating the enantioselective synthesis of compounds containing the N-methyl-3-phenylpropan-1-amine structure?

A: Yes, one study explored a mild and enantioselective synthesis route for (3R)-3-(1H-indol-1-yl)-N-methyl-3-phenylpropan-1-amine, a dual serotonin/norepinephrine reuptake inhibitor []. This approach involved a Lewis acid-catalyzed ring-opening reaction of activated cyclopropanes with amine nucleophiles. Importantly, this method effectively transferred chirality from the cyclopropane starting material to the final product, resulting in a high enantiomeric purity of the target compound, which is crucial for pharmacological applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.